PF-1355

Catalog No.
S539161
CAS No.
1435467-38-1
M.F
C14H15N3O4S
M. Wt
321.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-1355

CAS Number

1435467-38-1

Product Name

PF-1355

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

InChI

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)

InChI Key

LJBUZOGABRDGBR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

Solubility

Soluble in DMSO

Synonyms

PF-06281355; PF 06281355; PF06281355; PF-1355; PF 1355; PF1355.

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

Description

The exact mass of the compound 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide is 321.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Biological Imaging

PF-1355, also known as PF-06281355, is a novel compound classified as a myeloperoxidase inhibitor. Myeloperoxidase is an enzyme predominantly found in neutrophils that plays a critical role in the immune response by producing reactive oxygen species. PF-1355 is designed to inhibit the enzymatic activity of myeloperoxidase, thereby reducing oxidative stress and inflammation associated with various cardiovascular and inflammatory diseases. Its chemical structure is represented as 2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl]acetamide, and it has shown promising results in preclinical studies for its therapeutic potential in myocardial infarction and other conditions influenced by neutrophil activity .

PF-06281355 acts as a selective inhibitor of myeloperoxidase (MPO) []. MPO is an enzyme produced by white blood cells and is involved in the generation of reactive oxygen species (ROS) during inflammation. By inhibiting MPO, PF-06281355 potentially reduces ROS production and may dampen excessive inflammatory responses []. The exact mechanism of inhibition is likely under investigation, but it may involve binding to the enzyme's active site and preventing its interaction with substrates.

  • Potential skin and eye irritation due to the presence of amide and thione groups.
  • Possible genotoxicity due to the aromatic ring structure needs to be investigated.

PF-1355 functions through a mechanism-based inhibition of myeloperoxidase. The compound interacts with the heme group of the enzyme, leading to irreversible inhibition. This reaction is characterized by time-dependent inhibition, indicating that the binding of PF-1355 to myeloperoxidase alters the enzyme's conformation and activity irreversibly . In vitro studies have demonstrated that PF-1355 effectively inhibits both human and mouse myeloperoxidase, with half-maximal inhibitory concentrations reported at 0.56 μmol/l for human myeloperoxidase and similar efficacy observed in mouse models .

PF-1355 exhibits significant biological activity in reducing inflammation and improving cardiac function. In mouse models of myocardial infarction, oral administration of PF-1355 has been shown to decrease elevated myeloperoxidase activity, reduce neutrophil recruitment, and attenuate vascular edema. These effects contribute to improved ejection fraction and reduced left ventricular mass following myocardial injury . Additionally, studies have suggested that PF-1355 may also play a role in mitigating chemotherapy-induced peripheral neuropathy by targeting neutrophil extracellular traps, which are implicated in microcirculation disturbances during chemotherapy treatment .

The synthesis of PF-1355 involves multiple steps starting from readily available precursors. The process typically includes the formation of the thioxo-dihydropyrimidine core structure followed by functionalization to introduce the dimethoxyphenyl group. Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity of the final product. Detailed synthetic routes have been documented in pharmaceutical chemistry literature, emphasizing the importance of careful control over reaction parameters to ensure successful synthesis .

PF-1355 has potential applications primarily in cardiovascular disease management due to its ability to inhibit myeloperoxidase activity. By reducing oxidative stress and inflammation, it may help improve outcomes in conditions such as myocardial infarction and ischemia-reperfusion injury. Additionally, its role in modulating neutrophil function suggests potential applications in treating inflammatory diseases and conditions associated with excessive neutrophil activation, including autoimmune disorders and certain cancer types .

Interaction studies involving PF-1355 have focused on its effects on various biological systems influenced by myeloperoxidase activity. Research indicates that PF-1355 can significantly lower levels of circulating cytokines associated with inflammation and reduce the formation of neutrophil extracellular traps during inflammatory responses. These interactions highlight its potential as a therapeutic agent not only for cardiovascular diseases but also for conditions characterized by chronic inflammation .

Several compounds share structural or functional similarities with PF-1355, particularly those targeting myeloperoxidase or related inflammatory pathways:

Compound NameMechanism of ActionUnique Features
Cl-amidineMyeloperoxidase inhibitorReversible inhibition; used in various models
AZD5904Myeloperoxidase inhibitorSelective for human myeloperoxidase
PF-06282999Irreversible myeloperoxidase inhibitorDerived from similar synthetic pathways
CS-6096Myeloperoxidase inhibitorFocused on anti-inflammatory effects

PF-1355 stands out due to its specific mechanism-based inhibition of myeloperoxidase that leads to irreversible enzyme modification, which may result in prolonged therapeutic effects compared to reversible inhibitors like Cl-amidine . Its unique chemical structure also provides distinct pharmacokinetic properties that enhance its bioavailability and efficacy in preclinical models.

PF-1355, chemically designated as 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, represents a sophisticated heterocyclic compound with the molecular formula C₁₄H₁₅N₃O₄S [1] [2]. The compound incorporates a complex structural framework that combines a 2-thiouracil core with a dimethoxyphenyl substituent and an acetamide functional group [3].

The molecular architecture of PF-1355 features a pyrimidine ring system bearing a thioxo group at position 2 and an oxo group at position 4, characteristic of the thiouracil class of compounds [7]. The 2,5-dimethoxyphenyl moiety is attached at position 6 of the pyrimidine ring, while an acetamide group extends from the nitrogen at position 1 [4] [5]. This structural arrangement creates a folded molecular conformation that is critical for the compound's biological activity [13].

The International Union of Pure and Applied Chemistry name for PF-1355 is 6-(2,5-dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide [4]. The compound also carries the synonym PF-06281355 and is catalogued under Chemical Abstracts Service number 1435467-38-1 [1] [2].

Physical and Chemical Properties

PF-1355 exhibits distinctive physicochemical characteristics that define its behavior in various environments and applications. The compound presents as a tan to off-white crystalline solid with a molecular weight of 321.35 daltons [1] [25] [31].

PropertyValueReference
Molecular Weight321.35 g/mol [1] [2]
Physical StateTan crystalline solid [1] [25]
Purity≥98% (typically 98.8%) [1] [5]
Melting PointNot specifically reported-
Density1.43 g/cm³ (predicted) [31]
Ultraviolet Absorptionλmax: 221, 275 nm [25]

The solubility profile of PF-1355 demonstrates selective dissolution characteristics across different solvents [25] [31]. The compound exhibits good solubility in dimethyl sulfoxide at approximately 50-55 mg/mL (155.59-171.15 millimolar), requiring ultrasonic assistance for complete dissolution [1] [25] [31]. In ethanol, PF-1355 shows moderate solubility at approximately 5 mg/mL [25]. The compound demonstrates limited aqueous solubility, with approximately 0.5 mg/mL achievable in a 1:1 solution of dimethyl formamide and phosphate-buffered saline [25].

Storage stability studies indicate that PF-1355 maintains chemical integrity when stored as a powder at -20°C for up to 3 years, while solutions remain stable at -80°C for 1 year [25] [31]. The compound requires protection from light and moisture during storage to prevent degradation [25].

2-Thiouracil Mechanism-Based Structural Features

The structural foundation of PF-1355 is built upon the 2-thiouracil pharmacophore, which confers its mechanism-based inhibitory properties against myeloperoxidase [7] [13]. The thiouracil moiety functions as a suicide substrate that undergoes irreversible covalent modification upon interaction with the target enzyme [13].

The 2-thioxo group at position 2 of the pyrimidine ring serves as the critical reactive center for mechanism-based inhibition [7]. This sulfur-containing functional group can undergo single-electron oxidation by myeloperoxidase compound I to generate a highly reactive thiyl radical intermediate [10]. The formation of this thiyl radical enables rapid and irreversible covalent bond formation with the enzyme active site, resulting in permanent inactivation [10] [13].

Crystallographic analysis of related thiouracil derivatives bound to myeloperoxidase reveals that the thiouracil core binds at the entrance of the narrow distal heme cavity [20]. The thioxanthine plane positions nearly coplanar with the D pyrrole ring of the heme, with hydrogen bonding interactions occurring between the thiouracil moiety and the heme carboxylate group as well as the side chain of Arginine 239 [20].

The 4-oxo functionality complements the 2-thioxo group by contributing to the overall electron-withdrawing character of the pyrimidine ring system [13]. This electronic environment enhances the susceptibility of the thiouracil moiety to oxidative activation by myeloperoxidase, thereby improving the efficiency of mechanism-based inhibition [10].

The incorporation of the 2,5-dimethoxyphenyl substituent at position 6 provides additional binding interactions within the myeloperoxidase active site [13]. The methoxy groups contribute to the overall lipophilicity of the molecule while potentially forming hydrogen bonding interactions with active site residues [20].

Structure-Activity Relationships

The structure-activity relationships of PF-1355 and related 2-thiouracil derivatives reveal critical molecular features required for potent and selective myeloperoxidase inhibition [13]. Systematic structure-activity relationship studies have identified the thiouracil core as the essential pharmacophore for mechanism-based inhibition [7] [13].

The substitution pattern at position 6 of the pyrimidine ring significantly influences inhibitory potency and selectivity [13]. The 2,5-dimethoxyphenyl group in PF-1355 represents an optimized substituent that enhances binding affinity while maintaining selectivity over thyroid peroxidase [6] [13]. Modifications to the aromatic ring, including the position and nature of methoxy substitutions, directly impact both potency and selectivity profiles [13].

Structural FeatureImpact on ActivityReference
2-Thioxo groupEssential for mechanism-based inhibition [7] [10]
4-Oxo groupContributes to electronic activation [13]
6-Aryl substitutionModulates potency and selectivity [13]
N1-AcetamideInfluences binding affinity [13]

The N1-acetamide substituent contributes to the overall binding affinity and pharmacological properties of PF-1355 [13]. This functional group provides additional hydrogen bonding opportunities within the enzyme active site while contributing to the compound's pharmaceutical properties [7]. Removal or modification of the acetamide group typically results in reduced inhibitory potency [13].

The electronic properties of the 2,5-dimethoxyphenyl ring system play a crucial role in determining inhibitory potency [13]. The electron-donating nature of the methoxy groups influences the electron density distribution within the thiouracil core, affecting the rate of oxidative activation by myeloperoxidase [10]. The specific positioning of methoxy groups at the 2 and 5 positions represents an optimal substitution pattern for balancing potency and selectivity [13].

Partition ratio studies demonstrate that PF-1355 exhibits high efficiency as a mechanism-based inhibitor, with low partition ratios indicating minimal uncoupling between enzyme inactivation and substrate turnover [6] [13]. This characteristic distinguishes PF-1355 from reversible inhibitors and contributes to its sustained inhibitory effects in biological systems [6].

Comparative Analysis with Related Compounds

PF-1355 belongs to a family of thiouracil-based myeloperoxidase inhibitors that share common structural features while exhibiting distinct pharmacological profiles [13] [29]. Comparative analysis with related compounds provides insights into the structure-activity relationships governing myeloperoxidase inhibition and selectivity.

PF-06282999, a closely related analog of PF-1355, represents another potent thiouracil-based myeloperoxidase inhibitor that has advanced to clinical trials [11] [29]. The primary structural difference between PF-1355 and PF-06282999 lies in the aryl substitution pattern, with PF-06282999 featuring a 5-chloro-2-methoxyphenyl group instead of the 2,5-dimethoxyphenyl moiety found in PF-1355 [11] [13].

CompoundStructural ModificationPotency (IC₅₀)SelectivityReference
PF-13552,5-dimethoxyphenyl1.5 μM (whole blood)>50-fold vs TPO [6] [7]
PF-062829995-chloro-2-methoxyphenylSimilar potencyHigh selectivity [11] [13]
2-ThioxanthineSimple thioxanthine coreLower potencyReduced selectivity [10] [20]

The comparison between PF-1355 and simple 2-thioxanthine derivatives highlights the importance of the N1-acetamide and 6-aryl substitutions for achieving optimal pharmacological properties [10] [20]. While 2-thioxanthine serves as the foundational pharmacophore for mechanism-based myeloperoxidase inhibition, the additional structural elements in PF-1355 significantly enhance both potency and selectivity [13].

Triazolopyrimidine derivatives represent an alternative class of myeloperoxidase inhibitors that operate through reversible inhibition mechanisms [14] [17]. These compounds, such as 7-benzylether triazolopyrimidines, demonstrate different binding modes and kinetic properties compared to the irreversible thiouracil-based inhibitors [14]. While triazolopyrimidines may offer advantages in terms of reversibility, they generally exhibit lower potency and shorter duration of action compared to mechanism-based inhibitors like PF-1355 [14] [17].

The selectivity profile of PF-1355 over thyroid peroxidase represents a significant advancement compared to earlier myeloperoxidase inhibitors [6] [13]. This selectivity is achieved through careful optimization of the 6-aryl substituent, which provides differential binding interactions between myeloperoxidase and thyroid peroxidase active sites [13]. The therapeutic significance of this selectivity cannot be overstated, as thyroid peroxidase inhibition would result in undesirable endocrine effects [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

321.07832714 g/mol

Monoisotopic Mass

321.07832714 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zheng W, Warner R, Ruggeri R, Su C, Cortes C, Skoura A, Ward J, Ahn K,

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